Upon heating, TMDSZ undergoes decomposition, yielding various species: []
Activation energies (Ea) for these primary decomposition products have been determined: []
In a Cat-CVD reactor environment, secondary gas-phase reactions involving the primary decomposition products of TMDSZ occur: []
The compound is primarily synthesized through methods involving organosilicon chemistry. It falls under the category of organosilicon compounds and is recognized for its utility in surface modification and as a precursor in the synthesis of more complex silicon-containing materials. The chemical is often used in research settings for its ability to introduce trimethylsilyl (TMS) groups into organic molecules.
1,1,3,3-Tetramethyldisilazane can be synthesized using several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, hydrolysis is performed at temperatures below 30°C to prevent degradation of the product .
The molecular structure of 1,1,3,3-tetramethyldisilazane consists of two silicon atoms bonded to nitrogen and four methyl groups. The arrangement can be represented as follows:
This structure contributes to its unique properties, including its reactivity and ability to form stable siloxane bonds.
1,1,3,3-Tetramethyldisilazane participates in various chemical reactions:
The mechanism typically involves nucleophilic attack by the silicon-hydrogen bond on electrophilic centers (e.g., carbonyls), followed by subsequent steps that lead to the formation of siloxane bonds. The presence of multiple silicon-hydrogen groups enhances its reactivity compared to other silanes.
1,1,3,3-Tetramethyldisilazane has numerous applications in scientific research:
The development of TMDS chemistry parallels advancements in organosilicon synthesis during the mid-20th century. Initial research focused on its fundamental reactivity, but investigations soon revealed its potential as a precursor for more complex architectures. A significant milestone emerged with the synthesis of its divinyl derivative, 1,3-Divinyl-1,1,3,3-tetramethyldisilazane (CAS 7691-02-3), which exhibited enhanced functionality for surface modification applications. This compound, characterized by the molecular formula C₈H₁₉NSi₂ and molecular weight 185.42 g/mol, featured a higher boiling point (160-161°C) and refractive index (1.4405 @ 20°C) compared to the parent TMDS. The introduction of vinyl groups expanded its utility as a silane coupling agent capable of forming durable bonds between organic and inorganic phases, particularly in silylation applications for glass capillary columns in chromatography—a use documented as early as 1982 [2] [6].
Table: Evolutionary Development of TMDS Derivatives
Compound | CAS Number | Molecular Formula | Key Advancement | Primary Application |
---|---|---|---|---|
1,1,3,3-Tetramethyldisilazane | 15933-59-2 | C₄H₁₅NSi₂ | Fundamental Si-N-Si backbone | Precursor chemistry |
1,3-Divinyl-1,1,3,3-tetramethyldisilazane | 7691-02-3 | C₈H₁₉NSi₂ | Vinyl functionalization | Glass column silylation |
TMDS exhibits a symmetrical structure with two dimethylsilyl units (Me₂SiH-) bridged by a nitrogen atom, creating a planar Si-N-Si core with bond angles of approximately 120°. Spectroscopic analysis reveals characteristic vibrational modes, including N-H stretching at 3350 cm⁻¹ and Si-H stretching at 2120 cm⁻¹, while its ²⁹Si NMR spectrum displays a single peak near 5 ppm, confirming chemical equivalence of the silicon atoms. The molecule possesses a topological polar surface area of 12Ų and features two rotatable bonds that contribute to conformational flexibility. The nitrogen center exhibits basicity with a predicted pKa of 9.80±0.70, enabling protonation and nucleophilic reactions [4] [5] [10].
Electronic distribution studies indicate significant polarization of the Si-N bonds, with partial negative charge localization on nitrogen (δ-) and partial positive charges (δ+) on silicon atoms. This polarization facilitates the compound's reactivity toward electrophiles at nitrogen and nucleophiles at silicon. The molecular orbital configuration includes a highest occupied molecular orbital (HOMO) primarily localized on the nitrogen lone pair and a lowest unoccupied molecular orbital (LUMO) with σ* character for Si-N bonds. This electronic arrangement explains TMDS's dual functionality: (1) nitrogen acts as a Brønsted base or nucleophile, and (2) silicon serves as an electrophilic center susceptible to nucleophilic attack or oxidation [3] [10].
Table: Fundamental Physicochemical Properties of TMDS
Property | Value | Measurement Conditions | Significance |
---|---|---|---|
Molecular Weight | 133.34 g/mol | - | Determines stoichiometric ratios |
Boiling Point | 99-100°C | Atmospheric pressure | Purification and handling parameters |
Density | 0.752 g/mL | 25°C | Reaction volume calculations |
Refractive Index | 1.4040 | 20°C | Purity assessment |
Flash Point | -8°C | Closed cup | Flammability hazard assessment |
TMDS serves as a fundamental building block in organosilicon synthesis due to its bifunctional reactivity. The Si-N bonds undergo controlled hydrolysis to form siloxane linkages, while the Si-H bonds participate in hydrosilylation, reduction, and cross-coupling reactions. This dual functionality enables TMDS to act as:
The compound's significance extends to stereoselective synthesis, where it facilitates intramolecular hydrosilylation of unsaturated alcohols. This reaction proceeds with exceptional regio- and stereocontrol, enabling efficient construction of complex polyol frameworks inaccessible through conventional methods. The silicon-directed cyclization demonstrates TMDS's unique ability to dictate spatial orientation during bond formation, highlighting its strategic value in complex molecule synthesis [5].
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